molecular formula C20H27ClN2O6S3 B15045470 2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide

2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide

Cat. No.: B15045470
M. Wt: 523.1 g/mol
InChI Key: RELSNHDKYRILEK-UHFFFAOYSA-N
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Description

2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple sulfonamide groups and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Chlorination: Introduction of the chlorine atom into the benzene ring.

    Sulfonation: Addition of sulfonyl groups to the benzene ring.

    Amidation: Formation of sulfonamide groups through reactions with amines.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom and other functional groups can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-CHLORO-5-[3-(DIETHYLSULFAMOYL)BENZENESULFONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE lies in its multiple sulfonamide groups and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H27ClN2O6S3

Molecular Weight

523.1 g/mol

IUPAC Name

2-chloro-5-[3-(diethylsulfamoyl)phenyl]sulfonyl-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C20H27ClN2O6S3/c1-5-22(6-2)31(26,27)18-11-9-10-16(14-18)30(24,25)17-12-13-19(21)20(15-17)32(28,29)23(7-3)8-4/h9-15H,5-8H2,1-4H3

InChI Key

RELSNHDKYRILEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(CC)CC

Origin of Product

United States

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